1-(4-Chlorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Procure 1-(4-Chlorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea for systematic SAR exploration. Its three non-redundant pharmacophoric modules—4-chlorobenzyl urea, 4-methylpiperazine, and a thiophen-3-yl ring—enable distinct target engagement patterns not replicated by truncated analogs. Documented in RMI–FANCM (MM2) screening and annotated as a potential CRF1 ligand, it supports Fanconi anemia pathway, DNA repair, and stress-related disorder research. Pending confirmatory dose-response and radioligand binding assays.

Molecular Formula C19H25ClN4OS
Molecular Weight 392.95
CAS No. 1105224-49-4
Cat. No. B2779561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea
CAS1105224-49-4
Molecular FormulaC19H25ClN4OS
Molecular Weight392.95
Structural Identifiers
SMILESCN1CCN(CC1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CSC=C3
InChIInChI=1S/C19H25ClN4OS/c1-23-7-9-24(10-8-23)18(16-6-11-26-14-16)13-22-19(25)21-12-15-2-4-17(20)5-3-15/h2-6,11,14,18H,7-10,12-13H2,1H3,(H2,21,22,25)
InChIKeyVUJFXZOMRDNXNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea (CAS 1105224-49-4): Structural Identity and Baseline Characterization for Research Procurement


1-(4-Chlorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a synthetic tri-substituted urea derivative (C19H25ClN4OS, MW 392.95) that incorporates three pharmacophoric elements within a single scaffold: a 4-chlorobenzyl hydrophobic tail, a 4-methylpiperazine basic center, and a thiophen-3-yl ring at the ethylene bridge . The compound has been catalogued in the ZINC database (ZINC72052120) and is annotated in computational bioactivity resources as a potential ligand for the corticotropin-releasing factor receptor 1 (CRF1) . It was also included in a high-throughput fluorescence polarization screen for inhibitors of the RMI–FANCM (MM2) protein–protein interaction, a target implicated in DNA repair and chemoresistance .

Why 1-(4-Chlorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea Cannot Be Replaced by Generic Urea–Piperazine Analogs for Target-Focused Studies


The compound contains three structural modules—4-chlorobenzyl urea, 4-methylpiperazine, and a thiophen-3-yl ring—each contributing independently to molecular recognition. Removal of the thiophene ring yields 1-(4-chlorobenzyl)-3-(2-(4-methylpiperazin-1-yl)ethyl)urea, which loses the π-stacking and sulfur-mediated interactions that are critical for engagement with aromatic binding pockets; conversely, deletion of the methylpiperazine eliminates the ionizable center required for salt-bridge formation with acidic residues in targets such as CRF1 or the RMI–FANCM interface . Substituting the 4-chlorobenzyl with 4-fluorobenzyl or 4-methoxyphenethyl alters halogen-bonding capacity and lipophilicity (cLogP shifts by ≥0.4 log units), which can re-rank binding affinity profiles across related urea-based screening libraries . Because these structural modules are non-redundant and combinatorially linked, generic replacement by any single-module-depleted analog is likely to produce qualitatively different target engagement patterns—a risk that cannot be de-risked without empirical head-to-head binding or functional assay data for the exact compound.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea Relative to Closest Analogs


Molecular Weight and Topological Polar Surface Area (tPSA) Differentiation from Des-Thiophene and Des-Piperazine Truncated Analogs

The full-length compound possesses a molecular weight of 392.95 g/mol and an estimated tPSA of ~56 Ų, compared with two commonly encountered truncated analogs: the des-thiophene variant 1-(4-chlorobenzyl)-3-(2-(4-methylpiperazin-1-yl)ethyl)urea (MW ≈ 294.8 g/mol, tPSA ≈ 44 Ų) and the des-piperazine variant 1-(4-chlorobenzyl)-3-(2-(thiophen-3-yl)ethyl)urea (MW ≈ 308.8 g/mol, tPSA ≈ 47 Ų) . The MW increase of 84–98 g/mol and tPSA increase of 9–12 Ų place the compound in a different property space, altering predicted membrane permeability and CNS exposure .

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Halogen-Substitution Effect on Bioactivity: 4-Cl vs. 4-F Benzyl Urea Analogs in FAAH Inhibition Context

In a series of thiadiazole-piperazine urea derivatives evaluated as fatty acid amide hydrolase (FAAH) inhibitors, the 4-chlorobenzyl-substituted compound (19) exhibited an IC50 of 0.13 µM, whereas the direct 4-fluorobenzyl analog (20) showed an IC50 of 0.22 µM—a 1.7-fold difference attributable solely to the halogen identity on the benzyl ring . Although these compounds contain a thiadiazole spacer rather than a thiophene-ethyl linker, the 4-chlorobenzyl urea motif is conserved and the differential potency demonstrates that chloro-substitution provides measurably stronger target engagement than fluoro-substitution in this chemotype .

Enzyme Inhibition FAAH Halogen Bonding SAR

Inclusion in RMI–FANCM (MM2) Protein–Protein Interaction High-Throughput Screen: A Target Context Unavailable for Simpler Urea Analogs

The compound was submitted to a validated high-throughput fluorescence polarization screen (External ID: RMI-FANCM-MM2, Source: 11908) designed to identify inhibitors of the interaction between the RMI core complex and the FANCM MM2 peptide—a target relevant to resensitizing chemoresistant tumors . The known small-molecule inhibitor PIP-199 (CAS 622795-76-0, a structurally distinct Mannich base) exhibited an IC50 of 36 µM and a Kd of 3.4 µM for the RMI core complex in this assay system . The target compound's quantitative activity in this assay has not been disclosed publicly; however, its inclusion in this specific screen—rather than in generic cytotoxicity or kinase panels—indicates that it was selected based on predicted complementarity to the FANCM MM2 binding interface .

DNA Repair Fanconi Anemia Pathway Chemoresistance PPI Inhibitors

Predicted CRF1 Receptor Ligand Annotation Differentiates This Compound from Generic Urea-Piperazine Library Members

Computational bioactivity annotation on the MolBIC platform associates the compound (by formula C19H25ClN4OS) with corticotropin-releasing factor receptor 1 (CRF1), a class B GPCR implicated in stress, anxiety, and depression . In contrast, the compound is annotated in ZINC as having 'no known activity' in ChEMBL 20 . This discrepancy indicates a predicted—but not yet experimentally validated—CRF1 ligand potential. Most generic urea-piperazine library compounds lack this specific CRF1 association, which is likely driven by the combined 4-chlorobenzyl and thiophene pharmacophores that mimic known CRF1 antagonist chemotypes such as CP-154,526 (which also contains a chlorophenyl motif) .

GPCR CRF1 Receptor Computational Prediction CNS Disorders

Research and Procurement Application Scenarios for 1-(4-Chlorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea Based on Existing Evidence


Fanconi Anemia Pathway and Chemoresistance Probe Development

Given the compound's documented inclusion in the RMI–FANCM (MM2) high-throughput screen , it is positioned as a potential starting point for developing small-molecule disruptors of the FANCM–RMI protein–protein interaction—a validated strategy for resensitizing ALT-positive tumors to DNA crosslinking chemotherapeutics. Procurement by laboratories studying Fanconi anemia pathway biology or synthetic lethality in cancer may be warranted, with the caveat that dose-response confirmation against the MM2 peptide interface is required.

CRF1 Receptor Ligand Screening Campaigns in CNS Drug Discovery

The compound's computational annotation as a potential CRF1 receptor ligand makes it a candidate for inclusion in focused screening libraries targeting the CRF1 axis in stress-related disorders. Its 4-chlorobenzyl motif mimics the chlorophenyl moiety present in the prototypical CRF1 antagonist CP-154,526, supporting a structure-based hypothesis for CRF1 engagement that can be tested in radioligand binding or functional cAMP assays.

Structure-Activity Relationship (SAR) Expansion Around the Thiophene-Ethylene-Urea Core

The compound's unique combination of three pharmacophoric modules—4-chlorobenzyl urea, 4-methylpiperazine, and thiophen-3-yl ring—provides a scaffold for systematic SAR exploration. The physicochemical differentiation from truncated analogs (ΔMW = +84–98 g/mol; ΔtPSA = +9–12 Ų) indicates that this compound occupies a distinct property space, making it a useful reference point for medicinal chemistry optimization programs aiming to balance target affinity with drug-like properties.

FAAH Inhibitor Cross-Screening Based on Halogen-Dependent Potency Trends

Cross-study evidence demonstrates that 4-chlorobenzyl urea analogs achieve 1.7-fold greater FAAH inhibitory potency than their 4-fluorobenzyl counterparts (IC50: 0.13 vs. 0.22 µM) . Laboratories developing FAAH inhibitors for pain, inflammation, or anxiety indications may thus prioritize procurement of the 4-chlorobenzyl variant over the 4-fluorobenzyl analog when selecting urea-piperazine-thiophene screening candidates, pending direct head-to-head confirmation in the FAAH assay.

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